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PDF inhibitor M-2 -

PDF inhibitor M-2

Catalog Number: EVT-1535390
CAS Number:
Molecular Formula: C21H25N3O6
Molecular Weight: 415.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PDF inhibitor M-2 is a peptide deformylase (PDF) inhibitor.
Source and Classification

PDF inhibitor M-2 is synthesized through various chemical processes that aim to enhance its efficacy and selectivity. The classification of this compound falls under small molecule inhibitors, specifically designed to interfere with protein functions that are critical for tumor growth and metastasis. This categorization places it alongside other targeted therapies that are currently being explored in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of PDF inhibitor M-2 involves several chemical reactions, typically starting from readily available precursors. Key methods include:

  1. Condensation Reactions: These reactions form the backbone of the compound, often involving the reaction of aldehydes with amines or thioureas.
  2. Cyclization Steps: Cyclization is crucial for establishing the compound's core structure, which may involve the use of catalysts and specific reaction conditions to promote ring formation.
  3. Purification Techniques: After synthesis, techniques such as recrystallization or chromatography are employed to purify the compound, ensuring that undesired byproducts are removed.

Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of PDF inhibitor M-2 can be represented by its chemical formula, which indicates the types and numbers of atoms present. The compound's structure typically features:

  • Functional Groups: These may include amines, thiols, or halogens that contribute to its biological activity.
  • Three-Dimensional Configuration: The spatial arrangement of atoms is critical for its interaction with biological targets.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of PDF inhibitor M-2.

Chemical Reactions Analysis

Reactions and Technical Details

PDF inhibitor M-2 undergoes various chemical reactions that are essential for its synthesis and functionality:

  1. Nucleophilic Substitution: This reaction type is often used to introduce functional groups into the molecule.
  2. Electrophilic Aromatic Substitution: This process can modify aromatic rings within the structure, enhancing its reactivity.
  3. Reduction Reactions: These are employed to convert certain functional groups into more reactive forms or to adjust oxidation states.

Understanding these reactions is vital for optimizing synthesis routes and improving yields.

Mechanism of Action

Process and Data

The mechanism of action for PDF inhibitor M-2 involves binding to specific proteins or enzymes that play a role in cell signaling pathways. This binding inhibits their activity, leading to:

  • Reduced Cell Proliferation: By blocking key pathways, PDF inhibitor M-2 can slow down or stop the growth of cancer cells.
  • Induction of Apoptosis: The compound may trigger programmed cell death in malignant cells, providing a therapeutic effect.

Detailed kinetic studies and molecular docking simulations help elucidate how PDF inhibitor M-2 interacts with its targets at the molecular level.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PDF inhibitor M-2 exhibits several notable physical and chemical properties:

  • Solubility: Typically assessed in various solvents to determine optimal formulation conditions.
  • Stability: Evaluated under different environmental conditions (e.g., temperature, pH) to ensure efficacy over time.
  • Melting Point: A characteristic property that helps in identifying the compound during purification processes.

Data on these properties are crucial for understanding how PDF inhibitor M-2 behaves in biological systems and during storage.

Applications

Scientific Uses

PDF inhibitor M-2 holds promise for various scientific applications:

  1. Cancer Research: Its primary application lies in oncology, where it may be used as a therapeutic agent against specific cancer types.
  2. Biochemical Studies: Researchers utilize this compound to study cellular mechanisms and signaling pathways involved in disease progression.
  3. Drug Development: As a lead compound, PDF inhibitor M-2 can serve as a template for developing new drugs with improved efficacy and safety profiles.
Introduction to Influenza A Virus M2 Proton Channel

Virological Context: Influenza A Pathogenesis and Global Burden

Influenza A virus remains a persistent global health threat, characterized by high morbidity, significant mortality, and pandemic potential. The virus initiates infection via receptor-mediated endocytosis, where acidic endosomal environments trigger conformational changes in viral hemagglutinin (HA), enabling membrane fusion. Crucially, the M2 proton channel simultaneously acidifies the viral interior, dissociating matrix protein 1 (M1) from viral ribonucleoprotein (vRNP) complexes to enable genomic release into the host cytoplasm [1] [5]. This uncoating step is indispensable for viral replication.

The global burden is staggering: During the 2017–2018 season alone, the United States recorded 30,451 influenza-associated hospitalizations [7]. Antiviral resistance exacerbates this challenge; >90% of circulating Influenza A strains (H1N1 and H3N2 subtypes) now harbor the S31N mutation in M2, rendering first-generation inhibitors ineffective [4] [8]. Pandemics like the 1918 "Spanish Flu" underscore influenza’s catastrophic potential, having infected one-third of humanity and caused ~50 million deaths [7].

Table 1: Global Impact of Influenza A Virus

ParameterValueSignificance
Seasonal Hospitalizations (US)30,451 (2017-2018 season)Healthcare burden during epidemic waves
Dominant Resistant MutantS31N in M2Present in >90% of circulating Influenza A strains
Historic Mortality (1918 Pandemic)~50 millionPandemic risk requiring antiviral countermeasures

Structural and Functional Overview of M2 Proton Channel

The M2 protein forms a homotetrameric proton channel with each monomer comprising a transmembrane (TM) helix (residues 24–46). Key functional domains include:

  • His37-Trp41 Cluster: Serves as a dual proton selectivity filter (His37) and gate (Trp41). His37 undergoes stepwise protonation (pKa ~6.3), triggering channel activation below pH 6.2 [5] [8].
  • Water-Wire Architecture: Hydrated pore enables proton conduction via the Grotthuss mechanism, where protons hop through hydrogen-bonded water chains [2].

High-resolution crystallography (≤2.25 Å) reveals two conformational states:

  • Inward-Closed State: C-terminus occluded, stabilized at higher pH.
  • Inward-Open State: C-terminus expanded, facilitating proton efflux into the virion [2].

Amantadine-class inhibitors exploit this water-mediated architecture:

  • Ammonium groups engage hydrogen-bonded water networks near Val27/Ala30/Ser31, mimicking transient hydronium ions (H₃O⁺).
  • Adamantyl cages hydrophobically displace waters in the pore lumen, widening the channel below His37 and disrupting proton relay [2] [4].

Table 2: Key Structural Determinants of M2 Function

Structural ElementFunctional RoleConformational Sensitivity
His37 tetradProtonation-dependent activation; selectivity filterpKa shift from 8.2 (closed) to 4.5 (open)
Trp41 gateSteric blockade of pore at high pHpH-dependent rotamer reorientation
Val27/Ala30/Ser31 constrictionPrimary drug-binding siteMutations confer amantadine resistance

Pharmacological Significance of M2 in Antiviral Therapy

M2 inhibitors constitute the first class of FDA-approved anti-influenza drugs, with two primary chemical scaffolds:

  • Adamantanes: Amantadine and rimantadine (approved 1966 and 1993, respectively).
  • Novel Polycyclics: Spiro-adamantyl amines and noradamantane derivatives designed to overcome resistance [1] [4].

Mechanism of Inhibition:

  • Competitive blockade of the TM pore lumen, preventing proton translocation.
  • Disruption of water-mediated proton hopping via steric occlusion and hydrophobic expulsion of water molecules [2] [5].

Resistance Challenges:Primary mutations (V27A, S31N, A30T) map to the drug-binding pocket, reducing inhibitor affinity by >10-fold. For example:

  • S31N increases amantadine’s IC₅₀ from 16.0 μM (wild-type) to 199.9 μM [4].
  • V27A abolishes inhibition by most adamantane analogs due to steric hindrance [8].

Innovative Strategies:

  • Size-Optimized Scaffolds: Bisnoradamantane derivatives (e.g., compound 8) inhibit S31N-M2 (IC₅₀ = 252 μM) by accessing a sub-pocket near Asn31 [4].
  • Dual-Targeting Agents: BL-1743 (spiro-piperidine) binds deeper in the pore, retaining efficacy against V27A mutants by engaging Asp44 residues [8].

M2 inhibitors exemplify rational drug design against channel proteins, though clinical utility is now limited by resistance. Their study remains critical for developing broad-spectrum viroporin inhibitors [1] [5].

Properties

Product Name

PDF inhibitor M-2

IUPAC Name

2-(2-Ethoxy-4-(((4-(3-oxomorpholino)phenyl)amino)methyl)phenoxy)-N-hydroxyacetamide

Molecular Formula

C21H25N3O6

Molecular Weight

415.45

InChI

InChI=1S/C21H25N3O6/c1-2-29-19-11-15(3-8-18(19)30-13-20(25)23-27)12-22-16-4-6-17(7-5-16)24-9-10-28-14-21(24)26/h3-8,11,22,27H,2,9-10,12-14H2,1H3,(H,23,25)

InChI Key

LUEVLOJSFNASCR-UHFFFAOYSA-N

SMILES

O=C(NO)COC1=CC=C(CNC2=CC=C(N3C(COCC3)=O)C=C2)C=C1OCC

Solubility

Soluble in DMSO

Synonyms

PDF inhibitor M2; PDF inhibitor M-2; PDF inhibitor M 2

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